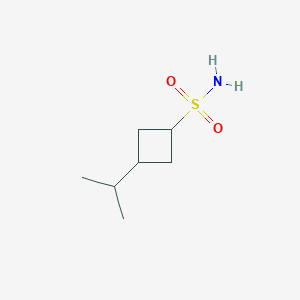
3-(Propan-2-yl)cyclobutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)cyclobutane-1-sulfonamide is a chemical compound with the molecular formula C7H15NO2S. It is characterized by a cyclobutane ring substituted with a propan-2-yl group and a sulfonamide functional group. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)cyclobutane-1-sulfonamide typically involves the reaction of cyclobutane derivatives with sulfonamide reagents under controlled conditions. One common method includes the use of cyclobutane-1-sulfonyl chloride, which reacts with isopropylamine to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)cyclobutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-(Propan-2-yl)cyclobutane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)cyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This compound may inhibit enzymes by binding to their active sites, thereby altering metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-sulfonamide: Lacks the propan-2-yl group, leading to different chemical properties and reactivity.
Propan-2-ylcyclobutane: Lacks the sulfonamide group, resulting in different biological activities and applications.
Sulfonamide derivatives: Various sulfonamide compounds with different substituents exhibit diverse chemical and biological properties.
Uniqueness
3-(Propan-2-yl)cyclobutane-1-sulfonamide is unique due to the presence of both the cyclobutane ring and the sulfonamide group, which confer specific chemical reactivity and potential biological activities. Its structure allows for versatile applications in research and industry, making it a valuable compound for various scientific studies.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-propan-2-ylcyclobutane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-5(2)6-3-7(4-6)11(8,9)10/h5-7H,3-4H2,1-2H3,(H2,8,9,10) |
InChI Key |
KNOIHHDFKHUKSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylpropyl)amino]butan-2-one](/img/structure/B13210623.png)
![N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine](/img/structure/B13210633.png)
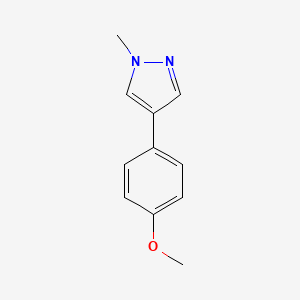

![N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13210649.png)

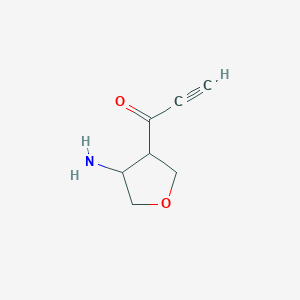

![2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13210670.png)
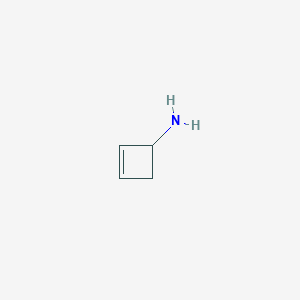
![3-Methyl-1-[(piperidin-3-yl)methyl]urea](/img/structure/B13210675.png)
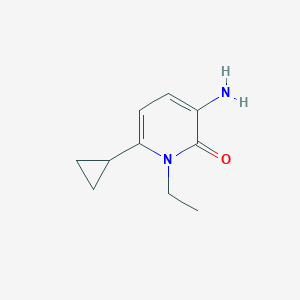
![4-[2-(Methylsulfanyl)acetyl]benzonitrile](/img/structure/B13210699.png)
![2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13210702.png)
